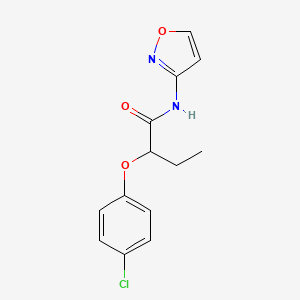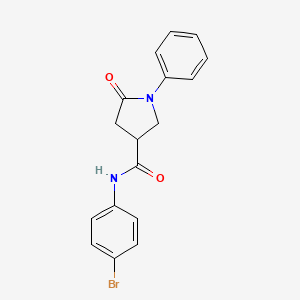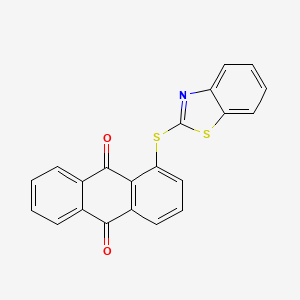
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide, also known as GW501516, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was developed by GlaxoSmithKline (GSK) in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it was later found to have performance-enhancing properties and was banned by the World Anti-Doping Agency (WADA) in 2009.
作用機序
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function and energy expenditure.
Biochemical and physiological effects:
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide has been found to have a number of biochemical and physiological effects in animal models, including increased endurance and exercise capacity, improved insulin sensitivity, decreased inflammation, and increased mitochondrial biogenesis. It has also been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to improve metabolic function and energy expenditure in animal models. However, its use is limited by its banned status by WADA and the potential for off-target effects.
将来の方向性
Despite its banned status, 2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide continues to be of interest to researchers for its potential therapeutic applications. Future research directions include the development of safer and more selective PPARδ agonists, as well as the investigation of 2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide for its potential use in the treatment of neurodegenerative diseases and cognitive impairment.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide involves several steps, including the condensation of 4-chlorophenol with ethyl 3-oxobutanoate to form 4-chlorophenyl 3-oxobutanoate. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form the isoxazole ring. The final step involves the coupling of the isoxazole intermediate with 1-bromo-3-chloropropane to form 2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide.
科学的研究の応用
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, increase fatty acid oxidation, and decrease inflammation in animal models. In addition, it has been found to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-11(13(17)15-12-7-8-18-16-12)19-10-5-3-9(14)4-6-10/h3-8,11H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIZBNRXYYYXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)

![5-[(4-butylphenyl)diazenyl]-2-(3-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985220.png)
![N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)

![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)
![N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4985288.png)